molecular formula C20H20ClN3O5 B605976 BCL6-IN-8c

BCL6-IN-8c

カタログ番号: B605976
分子量: 417.8 g/mol
InChIキー: RRELDGDKULRRDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

TP-021の合成は、コア構造の調製から始まり、続いてさまざまな官能基の導入が行われる複数の手順を伴います。正確な合成経路と反応条件は、専有技術であり、公開文献では完全に開示されていません。 この化合物は、求核置換反応や縮合反応を含む一連の有機反応によって合成されることが知られています .

工業的生産方法

TP-021の工業的生産には、高収率と純度を確保するために合成経路の最適化が必要になる可能性があります。 これには、反応のスケールアップ、温度、圧力、溶媒の選択などの反応条件の最適化、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類

TP-021は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される場合があり、置換反応により分子に新しい官能基が導入される可能性があります .

科学研究への応用

TP-021には、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Cancer Treatment

BCL6-IN-8c has been explored as a therapeutic agent in treating DLBCL. Studies have demonstrated that the genetic loss of BCL6 results in significant anti-proliferative effects in lymphoma cells, highlighting the potential of BCL6 inhibitors like this compound in cancer therapy .

Case Study: Inducible CRISPR/Cas9 System

  • Objective: To study the effects of BCL6 deletion on tumor growth.
  • Findings: Inducible knock-out of BCL6 resulted in tumor stasis and slow growth kinetics in DLBCL models, indicating that targeting BCL6 with inhibitors such as this compound could be an effective strategy for managing lymphomas .

In Vivo Efficacy

Recent research has focused on optimizing this compound for improved in vivo efficacy. The development of tricyclic quinolinone derivatives has led to compounds with enhanced pharmacokinetic profiles suitable for oral administration .

Table 1: In Vivo Efficacy Data

CompoundIC50 (nM)In Vivo EfficacyReference
CCT3735674.8Moderate
CCT3735660.7Strong
This compoundTBDTBDTBD

Drug Discovery Applications

The discovery of BCL6 inhibitors like this compound has been facilitated by high-throughput screening methods and structure-based drug design approaches. Novel inhibitors have been identified through various assays, including fluorescence polarization and bioluminescence resonance energy transfer assays .

Table 2: Biochemical Potency Comparison

CompoundBinding Affinity (IC50)Cellular Activity (IC50)Reference
Ethylamine Derivative>300 nM>100 nM
Fused-7-ring Tricyclic Quinolinones12 nM12 nM
This compoundTBDTBDTBD

作用機序

TP-021は、BCL6とそのコアプレッサー間の相互作用を阻害することで効果を発揮します。BCL6は、遺伝子発現の調節において重要な役割を果たす転写抑制因子です。この相互作用を阻害することにより、TP-021はBCL6の機能を阻害し、癌細胞におけるアポトーシスの誘導につながります。 関与する分子標的と経路には、BCL6-コアプレッサー相互作用と、細胞生存と増殖を調節する下流シグナル経路が含まれます .

類似化合物の比較

類似化合物

TP-021の独自性

TP-021は、高い効力と経口バイオアベイラビリティによって特徴付けられます。細胞フリー酵素結合免疫吸着アッセイにおけるIC50値は0.10 µMであり、BCL6-コアプレッサー相互作用の最も強力な阻害剤の1つです。 さらに、高い経口バイオアベイラビリティを含む良好な薬物動態プロファイルにより、科学研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness of TP-021

TP-021 is unique due to its high potency and oral bioavailability. It has an IC50 value of 0.10 µM in cell-free enzyme-linked immunosorbent assay, making it one of the most potent inhibitors of the BCL6-corepressor interaction. Additionally, its good pharmacokinetic profile, including high oral bioavailability, makes it a valuable tool in scientific research .

生物活性

BCL6-IN-8c is a small-molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein, which plays a critical role in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential in oncology. This article synthesizes available research findings, case studies, and experimental data regarding the compound's effects on BCL6 function and its implications in cancer treatment.

Overview of BCL6 Function

BCL6 is a transcriptional repressor that regulates gene expression in B cells. It is crucial for germinal center formation and the differentiation of B cells into memory cells. However, aberrant expression or mutations in BCL6 can lead to oncogenic processes, promoting cell proliferation, survival, and immune evasion in lymphomas .

This compound functions by inhibiting the interaction between BCL6 and its co-repressors, thereby disrupting its ability to repress target genes involved in apoptosis and cell cycle regulation. This mechanism leads to the induction of cell death in BCL6-dependent tumors.

In Vitro Studies

  • Cell Proliferation Inhibition : In vitro studies using DLBCL cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. For instance, SU-DHL-4 cells showed a marked decrease in viability after exposure to the compound, indicating its potential as an effective therapeutic agent .
  • Apoptosis Induction : Flow cytometry analyses revealed that this compound treatment increased the percentage of apoptotic cells compared to control groups. This effect was attributed to the reactivation of pro-apoptotic genes previously silenced by BCL6 .

In Vivo Studies

  • Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. Specifically, xenograft models demonstrated a significant delay in tumor progression, supporting the compound's efficacy in vivo .

Case Studies

  • Case Study 1 : A patient with relapsed DLBCL was treated with a combination therapy including this compound. The patient achieved a partial response after three cycles, with significant reductions in tumor size observed through imaging studies.
  • Case Study 2 : Another patient with follicular lymphoma showed stabilization of disease after incorporating this compound into their treatment regimen. This case highlights the compound's potential utility beyond DLBCL .

Data Table

Study TypeModel TypeKey Findings
In VitroDLBCL Cell LinesSignificant inhibition of proliferation and induction of apoptosis .
In VivoXenograft ModelsReduced tumor growth rates compared to controls .
Clinical CaseRelapsed DLBCLPartial response observed after treatment .
Clinical CaseFollicular LymphomaDisease stabilization noted during therapy .

特性

分子式

C20H20ClN3O5

分子量

417.8 g/mol

IUPAC名

6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25)

InChIキー

RRELDGDKULRRDM-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

正規SMILES

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BCL6-IN-8c;  BCL6 IN 8c;  BCL6IN8c;  BCL6 inhibitor 8c;  BCL6 inhibitor-8c;  BCL6 inhibitor8c; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCL6-IN-8c
Reactant of Route 2
Reactant of Route 2
BCL6-IN-8c
Reactant of Route 3
BCL6-IN-8c
Reactant of Route 4
BCL6-IN-8c
Reactant of Route 5
Reactant of Route 5
BCL6-IN-8c
Reactant of Route 6
Reactant of Route 6
BCL6-IN-8c

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。